Gallamine Blue

Description

Gallamine triethiodide, commonly referred to as gallamine, is a synthetic neuromuscular blocking agent and a non-depolarizing muscle relaxant. It functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction, inhibiting acetylcholine-mediated muscle contraction . Beyond its neuromuscular effects, gallamine exhibits allosteric modulation at muscarinic acetylcholine receptors (mAChRs), particularly showing high affinity for the M2 subtype . Pharmacokinetic studies using microdialysis in rats revealed its selective distribution into muscle interstitial fluid (MIF), with a MIF-to-plasma ratio of 0.9 ± 0.1, contrasting its low concentration in total muscle tissue homogenates (23% of MIF levels) . This tissue-specific distribution underscores its role in both clinical anesthesia and receptor pharmacology research.

Properties

CAS No. |

1563-02-6 |

|---|---|

Molecular Formula |

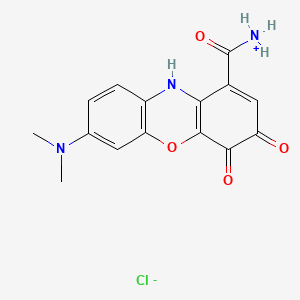

C15H14ClN3O4 |

Molecular Weight |

335.74 g/mol |

IUPAC Name |

[7-(dimethylamino)-3,4-dioxo-10H-phenoxazine-1-carbonyl]azanium;chloride |

InChI |

InChI=1S/C15H13N3O4.ClH/c1-18(2)7-3-4-9-11(5-7)22-14-12(17-9)8(15(16)21)6-10(19)13(14)20;/h3-6,17H,1-2H3,(H2,16,21);1H |

InChI Key |

KNNFENIIZCXFDO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC3=C(O2)C(=O)C(=O)C=C3C(=O)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallamine Blue can be synthesized by dispersing the dye with concentrated sulfuric acid and then dissolving the friable mass in a solution of an iron salt . The preparation involves mixing 1.0 g of this compound dye with 0.5 ml of concentrated sulfuric acid until it becomes friable. This mass is then dissolved in 100 ml of a 2.5% aqueous solution of ammonium ferrous sulfate and filtered .

Industrial Production Methods

In industrial settings, this compound is manufactured by Chroma Gesellschaft in Germany . The process involves similar steps as the laboratory preparation but on a larger scale, ensuring consistency and purity of the dye for commercial use.

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

Gallamine Blue acts as a mordant dye, forming stable coordination complexes with transition metals like iron(III). This property is critical in hematoxylin and eosin (H&E) staining, where it binds to iron alum mordants to enhance tissue adhesion .

Reaction Mechanism:

-

The hydroxyl (-OH) and carbonyl (-C=O) groups on the phenoxazine ring chelate metal ions, forming insoluble complexes.

-

Example:

Key Characteristics:

| Property | Description |

|---|---|

| Color Shift | Intensified blue coloration upon metal binding . |

| Stability | Complexes resist hydrolysis under physiological pH . |

Acid-Base Reactions

The dye’s hydroxyl and dimethylamino groups undergo protonation/deprotonation, altering solubility and spectral properties.

pH-Dependent Behavior:

-

Acidic Conditions: Protonation of dimethylamino groups increases hydrophilicity.

-

Alkaline Conditions: Deprotonation of phenolic -OH enhances metal-binding capacity .

Solubility Data:

| Solvent | Solubility (g/100 mL) | Conditions |

|---|---|---|

| Water | 0.1–0.5 | pH 7.0, 25°C |

| Ethanol | 1.2–2.0 | 25°C |

Photochemical Activity

As a fluorochrome, this compound exhibits fluorescence under specific wavelengths due to its conjugated π-system.

Excitation/Emission:

Quenching Mechanisms:

Scientific Research Applications

Clinical Applications

Neuromuscular Blockade in Surgery

- Description : Gallamine Blue has been utilized extensively as a muscle relaxant during surgical procedures to facilitate intubation and improve surgical conditions.

- Mechanism : It binds to nicotinic acetylcholine receptors at the neuromuscular junction, preventing acetylcholine from eliciting muscle contraction.

- Case Study : A study involving patients undergoing surgery for total biliary obstruction demonstrated that gallamine was effective in achieving adequate muscle relaxation without significant differences in recovery times compared to other neuromuscular blockers .

Pharmacokinetics and Pharmacodynamics

Gallamine's pharmacokinetic profile indicates variations in volume distribution based on patient conditions, such as biliary obstruction. Key findings include:

- Volume of Distribution : Increased in patients with biliary obstruction compared to those without .

- Half-Life and Clearance : No significant differences were observed between obstructed and non-obstructed groups, indicating consistent pharmacodynamic behavior across different patient populations.

Allosteric Modulation of Muscarinic Receptors

This compound has also been studied for its role as an allosteric modulator of muscarinic receptors:

- Mechanism : It enhances the binding affinity of acetylcholine at muscarinic receptors without directly activating them. This property is particularly useful in understanding receptor dynamics and developing new therapeutic agents.

- Research Findings : Studies have shown that gallamine can slow down the dissociation of orthosteric antagonists from muscarinic receptors, confirming its allosteric nature .

Research Insights into Airway Smooth Muscle Cell Proliferation

Recent research has explored gallamine's effects beyond neuromuscular blockade:

- Study Overview : A study investigated its impact on airway smooth muscle cell proliferation, revealing that gallamine induces a transient mitogenic effect mediated by the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .

- Results Summary :

- Gallamine increased cell proliferation in a dose-dependent manner.

- This effect was observed regardless of the cell phenotype, indicating potential implications for treating airway remodeling in chronic respiratory diseases.

Comparative Data Table

The following table summarizes key pharmacological properties and clinical applications of this compound:

| Property/Aspect | Description |

|---|---|

| Type | Non-depolarizing neuromuscular blocker |

| Primary Use | Muscle relaxation during surgery |

| Mechanism of Action | Competitive antagonist at nicotinic acetylcholine receptors |

| Pharmacokinetics | Increased volume distribution in biliary obstruction |

| Allosteric Modulation | Enhances receptor affinity without activating it |

| Mitogenic Effect on ASMCs | Induces proliferation via PI3K and MAPK pathways |

Mechanism of Action

Gallamine Blue exerts its effects by binding to nucleic acids, particularly DNA and RNA, in biological tissues . The dye interacts with the phosphate groups in nucleic acids, leading to a distinct bluish-violet staining of the nuclei . This specific binding allows for the clear visualization of cellular structures under a microscope.

Comparison with Similar Compounds

Atropine

- Mechanism : Atropine is a competitive antagonist at mAChRs, primarily blocking parasympathetic responses.

- Cardiovascular Effects : In a clinical comparison, gallamine (0.3 mg/kg) increased heart rate by 13–16 bpm within 1–3 minutes post-administration, whereas atropine (0.006 mg/kg) showed delayed effects (10 bpm increase after 3 minutes) .

- Selectivity : Gallamine’s allosteric action at M2 receptors contrasts with atropine’s broad mAChR antagonism, making gallamine more suitable for preventing bradycardia during anesthesia without fully inhibiting other muscarinic pathways .

d-Tubocurarine

- Binding Sites : Both gallamine and d-tubocurarine act allosterically at cardiac M2 receptors. However, gallamine competes with d-tubocurarine for the same accessory site, reducing d-tubocurarine’s affinity for M2 receptors by up to 4-fold .

- Potency: d-Tubocurarine exhibits weaker allosteric inhibition (micromolar range) compared to gallamine’s nanomolar affinity for M2 receptors .

Allosteric Modulators of Muscarinic Receptors

Alcuronium

- Subtype Selectivity : Both gallamine and alcuronium show highest affinity for M2 receptors. Mutagenesis studies indicate gallamine’s binding involves acidic residues in the extracellular loops (o2 and o3), whereas alcuronium relies on conserved tryptophan residues (e.g., Trp400 in M1) .

- Structural Flexibility : Gallamine’s tricyclic structure allows broader interactions across receptor subtypes compared to alcuronium’s rigid bis-quaternary ammonium scaffold .

W-84 and Caracurine V Derivatives

- Binding Epitopes : Gallamine shares overlapping binding regions with alkane-bisammonium compounds (e.g., W-84) at the o2–TM4/TM5 junctions. However, caracurine V derivatives exhibit distinct interactions with TM7 tryptophan clusters, highlighting divergent allosteric pathways .

SKCa Channel Blockers

Dequalinium and UCL1530

- Potency in Neurons : In rat sympathetic neurons, UCL1530 (IC50: 0.08 ± 0.02 μM) and dequalinium (IC50: 0.60 ± 0.05 μM) are 850- and 113-fold more potent than gallamine (IC50: 68.0 ± 8.4 μM) in blocking apamin-sensitive SKCa channels .

- Tissue Specificity : In guinea pig hepatocytes, dequalinium remains potent (IC50 < 1 μM), whereas gallamine’s efficacy drops significantly (IC50 ratio to UCL1530: 5.8 vs. 850 in neurons), suggesting species- or subtype-dependent SKCa channel diversity .

Data Tables

Table 1: Receptor Affinity and Selectivity of Allosteric Modulators

| Compound | M2 Affinity (nM) | M1/M3/M4/M5 Selectivity | Key Binding Residues |

|---|---|---|---|

| Gallamine | 20–50 | M2 > M1 > M4 > M3/M5 | Asp113, Tyr177 (o2 loop) |

| Alcuronium | 10–30 | M2 > M1 > M4 | Trp400, Trp101 (o3 loop) |

| d-Tubocurarine | 500–1000 | M2 ≈ M4 | Tyr430, Tyr177 (o2 loop) |

Table 2: SKCa Channel Blocking Potency

| Compound | Rat Sympathetic Neurons (IC50, μM) | Guinea Pig Hepatocytes (IC50, μM) |

|---|---|---|

| Gallamine | 68.0 ± 8.4 | >100 |

| Dequalinium | 0.60 ± 0.05 | 0.2 ± 0.03 |

| UCL1530 | 0.08 ± 0.02 | 1.5 ± 0.2 |

Key Research Findings

Allosteric vs. Competitive Antagonism: Gallamine’s non-competitive inhibition at mAChRs (evidenced by parallel rightward shifts in dose-response curves without maximal response suppression) distinguishes it from competitive antagonists like atropine .

Species-Specific Pharmacology : Gallamine’s variable SKCa channel blockade (e.g., 150-fold lower potency in hepatocytes vs. neurons) underscores the existence of SKCa subtypes influenced by tissue context .

Mutagenesis Insights : Substitution of M2 receptor residues (e.g., Asp113Ala) reduces gallamine’s affinity by >90%, confirming the critical role of electrostatic interactions in its allosteric binding .

Biological Activity

Gallamine Blue, a compound recognized for its distinct biological activity, is primarily known as a muscarinic receptor modulator. This article will explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound (C.I. No. 894) is an oxazine dye that has shown significant advantages in various applications, particularly in histological staining due to its metachromatic properties. It is particularly effective in staining mucin and other tissue elements, providing a vivid contrast that aids in microscopic analysis .

Gallamine functions as a non-depolarizing neuromuscular blocking agent and operates primarily through the following mechanisms:

- Muscarinic Receptor Modulation : Gallamine acts as a negative allosteric modulator at muscarinic acetylcholine receptors (mAChRs), inhibiting the action of conventional agonists such as acetylcholine and carbachol. This non-competitive inhibition results in rightward shifts in concentration-response curves for these agonists .

- Mitogenic Effects : Recent studies have demonstrated that gallamine can induce proliferation in airway smooth muscle cells (ASMCs) via activation of the PI3K and MAPK signaling pathways, even in the absence of agonists .

Table 1: Summary of Biological Activities of this compound

Research Findings

- Allosteric Modulation : Gallamine's action at mAChRs has been extensively studied, revealing that it binds to an allosteric site distinct from the orthosteric site where acetylcholine binds. This binding results in negative cooperativity, meaning that the presence of gallamine reduces the efficacy of agonists .

- Mitogenic Response in ASMCs : A study investigated the effects of gallamine on ASMCs, demonstrating that it could stimulate cell proliferation through specific signaling pathways. The results indicated that gallamine's effects are transient and do not synergize with acetylcholine-induced proliferation .

- Histological Applications : this compound has been shown to provide superior staining capabilities compared to other dyes for mucin detection in various tissues, making it valuable for histopathological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.